N,N-dimethyl-4-(3-phenyl-2,5-dihydro-1,2,4-oxadiazol-5-yl)aniline
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Overview
Description
N,N-dimethyl-4-(3-phenyl-2,5-dihydro-1,2,4-oxadiazol-5-yl)aniline: is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of an oxadiazole ring fused with a phenyl group and an aniline moiety substituted with two methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(3-phenyl-2,5-dihydro-1,2,4-oxadiazol-5-yl)aniline typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. This reaction often requires the use of dehydrating agents like phosphorus oxychloride or thionyl chloride under reflux conditions.
Coupling with Aniline Derivative: The synthesized oxadiazole intermediate is then coupled with N,N-dimethylaniline. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(3-phenyl-2,5-dihydro-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of quinones or oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N,N-dimethyl-4-(3-phenyl-2,5-dihydro-1,2,4-oxadiazol-5-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(3-phenyl-2,5-dihydro-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N,N-dimethyl-4-(3-phenyl-2,5-dihydro-1,2,4-oxadiazol-5-yl)aniline can be compared with other similar compounds, such as:
N,N-dimethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline: Lacks the dihydro moiety, which may affect its reactivity and biological activity.
N,N-dimethyl-4-(3-phenyl-2,5-dihydro-1,3,4-oxadiazol-5-yl)aniline: Contains a different oxadiazole ring, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C16H17N3O |
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Molecular Weight |
267.33 g/mol |
IUPAC Name |
N,N-dimethyl-4-(3-phenyl-2,5-dihydro-1,2,4-oxadiazol-5-yl)aniline |
InChI |
InChI=1S/C16H17N3O/c1-19(2)14-10-8-13(9-11-14)16-17-15(18-20-16)12-6-4-3-5-7-12/h3-11,16H,1-2H3,(H,17,18) |
InChI Key |
NKYSDBWTHWMRHD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2N=C(NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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